molecular formula C8H11ClN2O3 B1415202 2-Ethoxy-3-nitrophenylamine hydrochloride CAS No. 2204561-98-6

2-Ethoxy-3-nitrophenylamine hydrochloride

Cat. No.: B1415202
CAS No.: 2204561-98-6
M. Wt: 218.64 g/mol
InChI Key: JKPQCEASEXCQIH-UHFFFAOYSA-N
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Description

2-Ethoxy-3-nitrophenylamine hydrochloride is a chemical compound with a unique structure that includes an ethoxy group, a nitro group, and an amine group attached to a benzene ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Ethoxy-3-nitrophenylamine hydrochloride typically involves several steps. One common method includes the nitration of 2-ethoxyaniline to introduce the nitro group, followed by the reduction of the nitro group to an amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Ethoxy-3-nitrophenylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxy-3-nitrophenylamine hydrochloride is used in various scientific research fields, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is used in studies involving enzyme interactions and protein modifications.

    Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Ethoxy-3-nitrophenylamine hydrochloride exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with various biological molecules. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects.

Comparison with Similar Compounds

2-Ethoxy-3-nitrophenylamine hydrochloride can be compared with similar compounds such as 2-methoxy-3-nitrophenylamine and 2-ethoxy-4-nitrophenylamine. These compounds share similar structures but differ in the position or type of substituents on the benzene ring. The unique combination of the ethoxy and nitro groups in this compound gives it distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

IUPAC Name

2-ethoxy-3-nitroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c1-2-13-8-6(9)4-3-5-7(8)10(11)12;/h3-5H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPQCEASEXCQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1[N+](=O)[O-])N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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